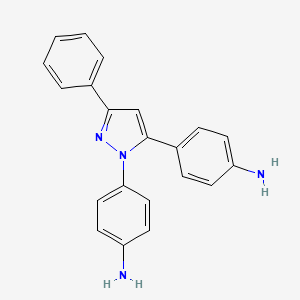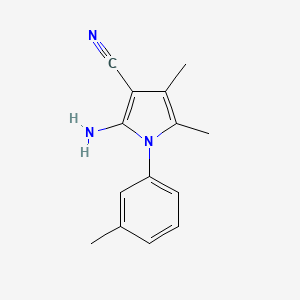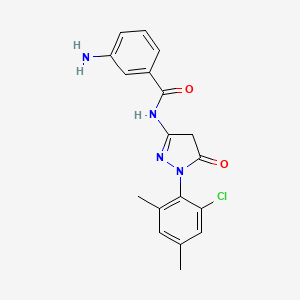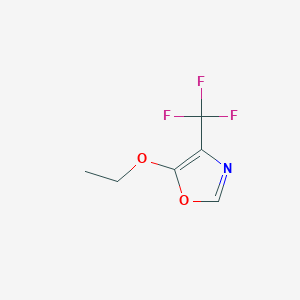
4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring. The reaction is often catalyzed by acids or bases and can be carried out under mild conditions. For example, the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using sodium acetate as a catalyst at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Applications De Recherche Scientifique
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antioxidant activities.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties. Pyrazole derivatives are often explored for their applications in organic electronics and photonics.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying various biochemical pathways and mechanisms. It can be used as a probe to investigate enzyme activities and receptor interactions.
Mécanisme D'action
The mechanism of action of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . It can also act as a radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound shares a similar pyrazole core structure but differs in the substitution pattern and functional groups.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both phenyl and aniline groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
138737-84-5 |
|---|---|
Formule moléculaire |
C21H18N4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)-5-phenylpyrazol-3-yl]aniline |
InChI |
InChI=1S/C21H18N4/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H,22-23H2 |
Clé InChI |
NPACLAWBDAVGSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)

![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)




![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
